Potassium Sulfide

Description

Potassium sulfide (K₂S) is an inorganic compound characterized by its brownish-red solid form. It is primarily utilized as a reagent in analytical chemistry and pharmaceutical preparations. Its applications span catalysis, material synthesis, and environmental remediation, often leveraging its sulfide anion (S²⁻) for reactivity.

Properties

IUPAC Name |

dipotassium;sulfide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.S/q2*+1;-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLVEEXVKBWGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

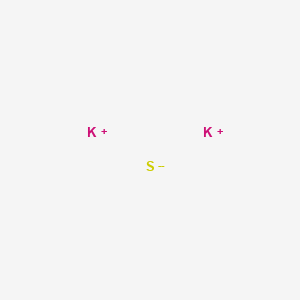

[S-2].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4333 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | potassium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909738 | |

| Record name | Dipotassium sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium sulfide, anhydrous appears as a yellow-red to red crystalline mass or fused solid with an odor of rotten eggs., Potassium sulfide, hydrated, with not less than 30% water of crystallization appears as a red crystalline solid. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion., White very hygroscopic solid; Discolored by air; [Merck Index] Red or yellow-red deliquescent solid; [Hawley] White to yellow powder with an odor of rotten eggs; [Strem MSDS], HYGROSCOPIC WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO AIR. | |

| Record name | POTASSIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4333 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER, SOL IN ALCOHOL, GLYCERINE; INSOL IN ETHER, Soluble in ethanol, insoluble in ether., Solubility in water: very good | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-78 | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-78 | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density = 1.74 g/cu cm, Relative density (water = 1): 1.8 | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-78 | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 4-78 | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE CUBIC CRYSTALS OR FUSED PLATES, RED OR YELLOW-RED CRYSTALLINE MASS OR FUSED SOLID | |

CAS No. |

12136-49-1; 1312-73-8, 1312-73-8, 37488-75-8, 10579-82-5 | |

| Record name | POTASSIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4333 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium sulfide (K2(S3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037488758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfide (K2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31R0R7HD0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

912 °C, 840 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1318 | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1318 | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Scientific Research Applications

Agricultural Applications

Soil Amendment and Fertilization

Potassium sulfide is utilized as a soil amendment to enhance nutrient availability. It serves as a source of potassium, which is essential for plant growth. The compound can improve soil structure and increase crop yields.

- Mechanism : this compound releases potassium ions in the soil, promoting better water retention and nutrient uptake by plants.

- Case Study : In a study conducted on rice paddies, the application of this compound resulted in a significant increase in yield compared to traditional fertilizers, demonstrating its effectiveness as a potassium source.

| Application | Effect | Crop Type |

|---|---|---|

| Soil amendment | Increased yield | Rice |

| Fertilization | Enhanced nutrient uptake | Various crops |

Chemical Synthesis

Precursor for Chemical Reactions

This compound is widely used in the synthesis of various chemicals. It acts as a reducing agent in organic reactions and is involved in the production of sulfides and other sulfur-containing compounds.

- Synthesis of Metal Sulfides : K₂S is used to produce metal sulfides, which have applications in electronics and materials science.

- Case Study : Research has shown that this compound can effectively reduce metal ions to their respective sulfides in aqueous solutions, facilitating the synthesis of nanoparticles.

| Reaction Type | Product | Application |

|---|---|---|

| Reduction | Metal sulfides | Electronics |

| Synthesis | Sulfur-containing compounds | Pharmaceuticals |

Environmental Applications

Wastewater Treatment

This compound is used in wastewater treatment processes to precipitate heavy metals and remove contaminants from industrial effluents.

- Mechanism : The compound reacts with metal ions to form insoluble metal sulfides, which can be easily removed from the water.

- Case Study : A study on industrial wastewater showed that this compound effectively reduced lead concentrations by over 90%, highlighting its potential for heavy metal remediation.

| Application | Mechanism | Effectiveness |

|---|---|---|

| Wastewater treatment | Precipitation of metals | >90% lead removal |

Pharmaceutical Applications

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, making it a potential candidate for pharmaceutical applications.

- Mechanism : The compound exhibits bactericidal effects against various pathogens.

- Case Study : Research demonstrated that this compound inhibited the growth of certain bacteria in vitro, suggesting its potential use as an antimicrobial agent.

| Application | Pathogen Targeted | Effect |

|---|---|---|

| Antimicrobial agent | Bacteria | Growth inhibition |

Mechanism of Action

Potassium sulfide is highly basic and undergoes hydrolysis in water to form potassium hydroxide and potassium hydrosulfide . This reaction is significant because the mixture of potassium hydrosulfide and potassium hydroxide behaves as a source of sulfide ions (S²⁻), which are essential in various chemical reactions. The basic nature of this compound allows it to participate in numerous reactions, including those with acids and metal salts.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Sulfides

Key Research Findings

- Catalysis : The anion source (S²⁻ vs. S₂O₃²⁻) dictates HOR activity in RhₓSᵧ catalysts, while cations (K⁺/Na⁺) are interchangeable.

- Material Synthesis : K₂S and Na₂S produce Bi₂S₃ with varying photocatalytic efficiencies, highlighting precursor-dependent properties.

- Environmental Remediation: Sulfides like K₂S and Na₂S are effective in mercury capture but pose environmental risks, driving innovation in alternatives.

- Organic Chemistry: K₂S facilitates thioether synthesis, whereas organic sulfides exhibit distinct inertness compared to reactive inorganic sulfides.

Biological Activity

Potassium sulfide (K₂S) is a compound with significant biological activity, primarily due to its role as a source of sulfide ions. This article explores its biological properties, mechanisms of action, and implications for health and disease.

This compound is a highly soluble salt that dissociates in water to release potassium ions (K⁺) and sulfide ions (S²⁻). The sulfide ions are particularly important as they can act as signaling molecules in various biological processes.

- Antioxidant Activity : Research indicates that sulfide ions can exhibit antioxidant properties. They help in reducing oxidative stress by scavenging reactive oxygen species (ROS). A study demonstrated that this compound could mitigate hydrogen peroxide-induced cytotoxicity in human cell lines, suggesting its potential as a protective agent against oxidative damage .

- Cell Signaling : Sulfide ions are involved in cellular signaling pathways. They can influence the activity of various enzymes and modulate cellular responses to stress. For instance, sulfide has been shown to activate certain pathways that promote cell survival under stress conditions .

Biological Effects

The biological effects of this compound have been studied in various contexts, including its impact on cell viability, inflammation, and neuroprotection.

- Cell Viability : In vitro studies have shown that this compound can enhance cell viability in the presence of oxidative stressors. For example, concentrations of K₂S have been found to significantly increase the survival rates of HepG2 cells exposed to hydrogen peroxide .

- Inflammation : this compound may exert anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in certain models, which could be beneficial in conditions characterized by chronic inflammation .

- Neuroprotection : There is growing evidence suggesting that this compound may have neuroprotective effects. It has been implicated in protecting neuronal cells from apoptosis induced by various neurotoxic agents .

Case Study: Allergic Reactions

A notable case study highlighted an individual with hypersensitivity to compounds containing sulfur moieties, including this compound. The individual exhibited allergic reactions upon exposure to taurine and acesulfame potassium, indicating that while K₂S has therapeutic potential, it may also pose risks for individuals with specific sensitivities .

Research Findings

- Antioxidant Mechanism : A comparative study on sulfur-containing compounds showed that this compound had a lower cytotoxic effect than other sulfur analogues when tested against various cancer cell lines, indicating its potential as a safer alternative for therapeutic applications .

- Electrochemical Applications : Recent studies have explored the use of potassium polysulfides (related compounds) in energy storage systems like potassium-sulfur batteries. These applications leverage the chemical properties of sulfur and its derivatives for improved performance under operational conditions .

Data Tables

| Biological Activity | Effect Observed | Concentration Tested |

|---|---|---|

| Cell Viability | Increased survival under oxidative stress | 25 µM - 250 µM |

| Antioxidant Activity | Reduced ROS levels | Varies by cell line |

| Inflammation | Decreased cytokine production | Varies by model |

Chemical Reactions Analysis

Hydrolysis in Water

K₂S undergoes spontaneous hydrolysis in aqueous environments, producing potassium hydroxide (KOH) and potassium hydrosulfide (KSH):

This reaction occurs rapidly due to the strong basicity of sulfide ions (S²⁻), which readily accept protons from water . The resulting mixture behaves as a source of S²⁻ ions, enabling further reactivity in solution .

Dilute Hydrochloric Acid

K₂S reacts with dilute HCl to form potassium chloride (KCl) and hydrogen sulfide gas (H₂S):

This reaction demonstrates K₂S’s role as a sulfide ion donor .

Concentrated Sulfuric Acid

With concentrated H₂SO₄, K₂S undergoes a redox reaction, yielding potassium bisulfate (KHSO₄), sulfur dioxide (SO₂), elemental sulfur (S), and water:

Here, K₂S acts as a reducing agent, reducing sulfur in H₂SO₄ from +6 to +4 (SO₂) and 0 (S) .

Cobalt(III) Bromide

K₂S displaces cobalt(III) sulfide (Co₂S₃) from CoBr₃:

This exemplifies sulfide’s ability to precipitate transition metal sulfides .

Silver Nitrate

Reaction with AgNO₃ produces silver sulfide (Ag₂S) precipitate:

The black Ag₂S precipitate is a hallmark of sulfide ion detection .

Thermal Decomposition

At elevated temperatures (>840°C), K₂S decomposes, releasing potassium vapor (K) and forming polysulfides (K₂Sₓ, where ):

Mass spectrometry and X-ray studies confirm the formation of K₂S₂ and K₂S₃₋₄ residues . Under combustion (e.g., in pyrotechnics), K₂S contributes to sulfurous intermediates critical for luminous effects .

Air Reactivity and Combustion

K₂S reacts with atmospheric moisture and oxygen, leading to oxidation and spontaneous ignition in powdered form . While direct reaction mechanisms with O₂ are less documented, combustion products include sulfur oxides (SOₓ) and potassium oxides (K₂O), contributing to its flammability .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for anhydrous potassium sulfide, and how can purity be validated experimentally?

- Methodological Answer : Anhydrous K₂S can be synthesized by heating potassium sulfate (K₂SO₄) with carbon in a controlled inert atmosphere or reacting potassium metal with sulfur in anhydrous ammonia . To validate purity, use X-ray diffraction (XRD) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities. Hydrolysis tests (e.g., measuring H₂S release via gas chromatography) can confirm reactivity .

Q. How should researchers handle stoichiometric calculations for reactions involving K₂S to ensure reproducibility?

- Methodological Answer : Use molar mass (110.262 g/mol) and balanced equations to calculate reactant ratios. For example, in hydrolysis reactions (K₂S + H₂O → 2KOH + H₂S), stoichiometry dictates a 1:1 molar ratio of K₂S to H₂S. Validate calculations with gravimetric analysis or titration (e.g., iodometric titration for sulfide quantification) .

Q. What safety protocols are critical when working with this compound in aqueous environments?

- Methodological Answer : Due to rapid hydrolysis producing toxic H₂S, work in a fume hood with H₂S gas detectors. Use alkaline stabilization (pH >12 with NaOH) to convert sulfide to non-volatile HS⁻/S²⁻, and precipitate sulfides with zinc acetate to minimize off-gassing. Personal protective equipment (PPE) must include acid-resistant gloves and eye protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.